molecular formula C14H18ClNO B2874177 2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide CAS No. 2411292-80-1

2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide

Cat. No. B2874177
CAS RN: 2411292-80-1
M. Wt: 251.75
InChI Key: HHRJHBZFFHWFGK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indanes . Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring . It appears as a white to yellow to orange crystalline powder .


Molecular Structure Analysis

The linear formula of this compound is C15H13O1N2Cl1 . The SMILES string representation is Clc1c (C (NC2CC3=CC=CC=C3C2)=O)cC=CN1 . The InChI representation is 1S/C15H13ClN2O/c16-14-13 (6-3-7-17-14)15 (19)18-12-8-10-4-1-2-5-11 (10)9-12/h1-7,12H,8-9H2, (H,18,19) .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Safety and Hazards

The compound has been classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2 . The safety pictograms associated with it are GHS07 and GHS09 . Precautionary statements include P264, P273, P280, P305 + P351 + P338, P337 + P313, and P391 .

properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-10(15)14(17)16-7-6-11-8-12-4-2-3-5-13(12)9-11/h2-5,10-11H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRJHBZFFHWFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1CC2=CC=CC=C2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide

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